(R)-Esonarimod Exhibits 4-Fold Higher Unbound Fraction vs. S-Enantiomer in Rat Plasma
In a direct head-to-head comparison in rats, the unbound fraction of (-)-(R)-[14C]KE-298 was approximately 4 times higher than that of (+)-(S)-[14C]KE-298. Plasma protein binding at 20-30 minutes post-oral administration was 97.0% for the R-enantiomer versus 99.3% for the S-enantiomer, confirming stereoselective binding primarily driven by quantitative differences in albumin interaction rather than distinct binding sites [1]. This higher unbound fraction for the R-enantiomer suggests greater free drug available for distribution and target engagement, although the clinical significance requires further investigation.
| Evidence Dimension | Unbound fraction in plasma (protein binding) |
|---|---|
| Target Compound Data | Plasma protein binding: 97.0%; Unbound fraction: ~3.0% (R-enantiomer) |
| Comparator Or Baseline | Plasma protein binding: 99.3%; Unbound fraction: ~0.7% (S-enantiomer) |
| Quantified Difference | R-enantiomer unbound fraction is approximately 4 times higher (3.0% vs 0.7%) |
| Conditions | Male Sprague-Dawley rats, 30 min after oral administration of [14C]-labeled enantiomers |
Why This Matters
For researchers developing pharmacokinetic models or assessing free drug hypothesis, the R-enantiomer provides a distinct tool with higher free fraction for evaluating target engagement, while procurement of the incorrect stereoisomer would invalidate comparative PK/PD studies.
- [1] Yoshida H, Kohno Y, Endo H, Hasegawa M, Suwa T. Stereoselective pharmacokinetics of [14C]-labeled KE-298, a new anti-rheumatic drug, in rats. Chirality. 1996;8(3):258-63. doi: 10.1002/(SICI)1520-636X(1996)8:3<258::AID-CHIR5>3.0.CO;2-D. PMID: 8777146. View Source
